6-Methyl-1-oxa-4-azaspiro[4.5]decane: A Technical Guide to Molecular Structure and Conformational Analysis
6-Methyl-1-oxa-4-azaspiro[4.5]decane: A Technical Guide to Molecular Structure and Conformational Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, stereoisomerism, and conformational landscape of 6-Methyl-1-oxa-4-azaspiro[4.5]decane. Tailored for researchers, medicinal chemists, and drug development professionals, this document integrates fundamental principles with advanced analytical and computational methodologies. We explore the causality behind experimental choices for conformational elucidation and discuss the relevance of this spirocyclic scaffold in modern drug design. Every protocol described is designed as a self-validating system, combining experimental data with computational modeling to ensure scientific integrity.
Introduction: The Significance of the Spirocyclic Scaffold
Spirocyclic motifs, where two rings are joined by a single common atom, are increasingly recognized as privileged structures in drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. The 1-oxa-4-azaspiro[4.5]decane framework, which combines a piperidine and an oxazolidine ring, is of particular interest.
The introduction of a methyl group at the 6-position of this scaffold creates 6-Methyl-1-oxa-4-azaspiro[4.5]decane , a molecule with a new chiral center. This seemingly simple modification has profound implications:
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Stereoisomerism: It introduces (R) and (S) enantiomers, which can have vastly different pharmacological activities.
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Conformational Bias: It significantly influences the conformational equilibrium of the piperidine ring, impacting the spatial orientation of pharmacophoric features.
A thorough understanding of this molecule's structure and preferred conformation is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in structure-activity relationship (SAR) studies and rational drug design.
Part 1: Molecular Structure and Stereoisomerism
The fundamental structure of 6-Methyl-1-oxa-4-azaspiro[4.5]decane consists of a piperidine ring and an oxazolidine ring fused at a spiro nitrogen atom.[3]
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Molecular Formula: C₉H₁₇NO[3]
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Spiro Center: The nitrogen atom at position 4 (N4) is the spirocyclic junction.
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Chiral Center: The carbon atom at position 6 (C6), bearing the methyl group, is a stereocenter.
The presence of this single stereocenter gives rise to a pair of enantiomers. The absolute configuration at C6 dictates the three-dimensional arrangement of the entire molecule.
Caption: The C6 stereocenter results in (R) and (S) enantiomers.
Part 2: In-depth Conformational Analysis
The overall shape of the molecule is determined by the puckering of the two rings and the orientation of the C6-methyl group. For the piperidine portion, a chair conformation is overwhelmingly favored as it minimizes both torsional and steric (angle) strain. The key analytical challenge is to determine the preferred orientation—axial or equatorial—of the methyl group.
The Guiding Principle: A-Value
In substituted cyclohexanes (and by extension, piperidines), there is a thermodynamic preference for substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. This energetic cost is known as the "A-value." For a methyl group, this value is approximately 1.7 kcal/mol, implying a strong preference for the equatorial position. Our analysis aims to confirm if this principle holds true in this specific spirocyclic system.
Experimental Elucidation: A Self-Validating NMR Workflow
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[4] The following workflow is designed to provide unambiguous evidence of the dominant conformation.
Experimental Protocol:
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Sample Preparation: Dissolve ~10 mg of a single, purified enantiomer of 6-Methyl-1-oxa-4-azaspiro[4.5]decane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a single enantiomer prevents spectral complexity arising from diastereomeric interactions with chiral solvents or additives.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
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Causality: This initial spectrum provides the first clues. We will focus on the coupling constants (J-values) of the proton at C6 (the proton attached to the chiral center). A large J-value (typically > 8 Hz) for coupling to an adjacent proton on the ring suggests a trans-diaxial relationship, which is a hallmark of a specific chair conformation.[5]
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
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Causality: The chemical shift of the methyl carbon can be indicative of its environment. Axial methyl groups are often shielded (shifted to a lower ppm value) compared to equatorial ones due to the gamma-gauche effect.[6]
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2D NMR (COSY & HSQC): Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra.
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Causality: These experiments are essential for unambiguously assigning which proton signal corresponds to which carbon signal, a critical prerequisite for the definitive NOESY experiment.
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2D NMR (NOESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.
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Causality & Trustworthiness: This is the cornerstone of the analysis. The NOE effect reveals through-space proximity between protons, regardless of their bonding.
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If the methyl group is Equatorial: We expect to see strong NOE cross-peaks between the methyl protons and the adjacent equatorial (C5eq, C7eq) and C6-axial protons.
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If the methyl group is Axial: We expect to see strong NOE cross-peaks between the methyl protons and the other axial protons on the same face of the ring (C8ax, C10ax), which are spatially close in a 1,3-diaxial relationship. The presence or absence of these specific signals provides definitive, visual proof of the methyl group's orientation.
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Caption: A multi-step NMR workflow provides self-validating conformational data.
Computational Modeling: The In-Silico Validation
Computational Protocol:
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Conformational Search: A systematic search is performed using a molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers (e.g., equatorial-chair, axial-chair, twist-boat).
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Geometry Optimization & Energy Calculation: The geometries of the identified conformers are re-optimized at a higher level of theory, typically Density Functional Theory (DFT) (e.g., B3LYP/6-31G*). This provides accurate relative energies.[8]
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Validation: The lowest energy computed structure is compared with the conformation determined by NMR. Furthermore, advanced calculations can predict NMR J-couplings and chemical shifts, which can be directly compared to the experimental values for a final layer of validation.[4]
Table 1: Representative Calculated Relative Energies for 6-Methyl Conformers
| Conformer Conformation | Relative Gibbs Free Energy (ΔG) in kcal/mol | Predicted Population at 298 K | Key Feature |
| Equatorial-Methyl, Chair-Piperidine | 0.00 | ~96% | Lowest Energy; Thermodynamically Favored |
| Axial-Methyl, Chair-Piperidine | +1.75 | ~4% | Destabilized by 1,3-diaxial interactions |
| Equatorial-Methyl, Twist-Boat | +5.60 | <0.1% | High energy due to ring strain |
Note: The values presented are illustrative, based on known principles of conformational analysis, and serve as a predictive model.
The synergy between the NMR results and the computational energy calculations provides a high-confidence assignment of the molecule's predominant solution-state structure.
Part 3: Synthetic Considerations
While numerous methods exist for creating oxa-azaspirocycles, a common strategy for this target would involve building the substituted piperidine ring first, followed by the formation of the spiro-fused oxazolidine ring.[9][10] An enantioselective synthesis is required to access the individual (R) and (S) isomers.
Caption: A plausible synthetic route to access enantiomerically pure target molecules.
Part 4: Relevance and Application in Drug Development
The precise, conformationally constrained nature of 6-Methyl-1-oxa-4-azaspiro[4.5]decane makes it an attractive scaffold for presenting pharmacophoric elements to a target protein.
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Structure-Activity Relationships (SAR): Knowing that the methyl group is predominantly equatorial allows chemists to design derivatives where other substituents are placed in defined axial or equatorial positions with high confidence. This reduces the conformational uncertainty that often plagues SAR studies with flexible molecules.
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Improving Pharmacokinetics: The sp³-rich, non-planar character of the scaffold can lead to improved solubility and metabolic stability compared to traditional flat aromatic compounds.
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Novel Chemical Space: These scaffolds provide access to novel regions of chemical space, increasing the probability of discovering new biological activities.[2]
References
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Chemistry – A European Journal (via PMC) URL: [Link]
-
Title: 6-methyl-1-oxa-4-azaspiro(4.5)decane Source: PubChem URL: [Link]
-
Title: The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach Source: ResearchGate (from Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives...) URL: [Link]
-
Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification... Source: SAR and QSAR in Environmental Research (via PubMed) URL: [Link]
-
Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing (MedChemComm) URL: [Link]
-
Title: SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS Source: ProQuest URL: [Link]
-
Title: Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics Source: Molecules (MDPI) URL: [Link]
-
Title: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: NMR spectroscopic analysis of new spiro-piperidylrifamycins Source: Magnetic Resonance in Chemistry (via PubMed) URL: [Link]
-
Title: Spirocyclic Motifs in Natural Products Source: Molecules (via PMC) URL: [Link]
Sources
- 1. Spirorocyclic compound NMR challenge - Enamine [enamine.net]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-methyl-1-oxa-4-azaspiro(4.5)decane (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
